molecular formula C15H12O3 B1621519 (4'-Formyl-biphenyl-4-yl)-acetic acid CAS No. 669713-90-0

(4'-Formyl-biphenyl-4-yl)-acetic acid

Cat. No. B1621519
M. Wt: 240.25 g/mol
InChI Key: VRIMIPHUAHCGAI-UHFFFAOYSA-N
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Description

“(4’-Formyl-biphenyl-4-yl)-acetic acid” is a chemical compound that has been mentioned in the context of the synthesis of high-quality sp2-carbon i-COFs . It’s used in the Knoevenagel reaction with N-ethyl-2,4,6-trimethylpyridinium halide .


Synthesis Analysis

The synthesis of this compound has been addressed in the context of creating a high-quality sp2-carbon i-COFs . The Knoevenagel reaction of N-ethyl-2,4,6-trimethylpyridinium halide with 1,3,5-tris-(4′-formyl-biphenyl-4-yl)triazine was used .


Chemical Reactions Analysis

The compound has been used in the Knoevenagel reaction to synthesize a high-quality sp2-carbon i-COFs . The resultant i-COFs were positively charged by the pyridine quaternary ammonium salts .

Scientific Research Applications

1. Optoelectronic Processes in Covalent Organic Frameworks

  • Application Summary: Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have been used in optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
  • Methods of Application: The COFs under study were obtained through a combination of linkers with connectors .
  • Results or Outcomes: The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .

2. Porous Polyelectrolyte Frameworks

  • Application Summary: Porous organic polymers (POPs), which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability, have constituted a designable platform to develop advanced organic materials .
  • Methods of Application: The synthetic methods, including direct synthesis and post-modification, are detailed for the i-POPs with amorphous or crystalline structures, respectively .
  • Results or Outcomes: The survey concerns the interplay between the surface chemistry, ionic interaction and pore confinement that cooperatively promote the performance of i-POPs .

Future Directions

The future directions of research involving “(4’-Formyl-biphenyl-4-yl)-acetic acid” could involve further exploration of its use in the synthesis of i-COFs and their applications . The interplay between surface chemistry, ionic interaction, and pore confinement that cooperatively promote the performance of i-POPs could be a focus of future research .

properties

IUPAC Name

2-[4-(4-formylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMIPHUAHCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374692
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Formyl-biphenyl-4-yl)-acetic acid

CAS RN

669713-90-0
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-90-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Nagawade, DB Shinde - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
… The biaryl aldehydes 1a (4′-formyl-biphenyl-3-carboxylic acid), 1b (4′-formyl-biphenyl-2-yl-acetic acid), and 1c (4′-formyl-biphenyl-4-yl-acetic acid) have been synthesized by …
Number of citations: 26 onlinelibrary.wiley.com

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